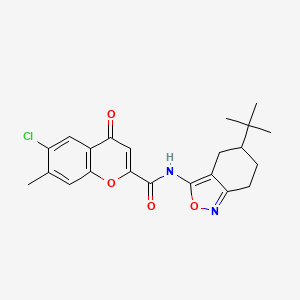

N-(5-tert-butyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide

Description

N-(5-tert-butyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide is a hybrid heterocyclic compound featuring a benzoxazole core fused with a tetrahydro ring system, linked to a chromene-carboxamide moiety. Key structural elements include:

- 6-chloro and 7-methyl substituents on the chromene ring: The electron-withdrawing chlorine and electron-donating methyl group may modulate electronic properties and reactivity.

- Tetrahydrobenzoxazole scaffold: Provides rigidity, which could optimize molecular conformation for target engagement.

This compound’s design aligns with strategies to balance lipophilicity, solubility, and bioactivity in medicinal chemistry.

Properties

Molecular Formula |

C22H23ClN2O4 |

|---|---|

Molecular Weight |

414.9 g/mol |

IUPAC Name |

N-(5-tert-butyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-6-chloro-7-methyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C22H23ClN2O4/c1-11-7-18-14(9-15(11)23)17(26)10-19(28-18)20(27)24-21-13-8-12(22(2,3)4)5-6-16(13)25-29-21/h7,9-10,12H,5-6,8H2,1-4H3,(H,24,27) |

InChI Key |

APRPUDVISBSSSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=C4CC(CCC4=NO3)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole and chromene intermediates. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(5-tert-butyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The tert-butyl group in the target compound may reduce solubility compared to the linear butyl groups in Z/E-4a–4b. Chlorine at the chromene 6-position (target) vs. benzamide 4-position (Z-4b, E-4b) could alter electronic distribution and reactivity.

- Synthesis Efficiency : Z-4b’s high yield (63.4%) suggests favorable reaction conditions for chlorobenzamide derivatives, whereas the target’s synthesis may face challenges due to steric hindrance from tert-butyl.

- Thermal Stability : Higher melting points in chlorinated derivatives (Z-4b, E-4b: 243–249°C) correlate with increased crystallinity, a trend likely applicable to the target compound.

Chromene-Carboxamide Derivatives ()

Compound 879579-24-5 (N-[4-(acetylamino)phenyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide) shares the chromene-carboxamide backbone but lacks the benzoxazole system. Differences include:

- Substituents : 6,7-dimethyl vs. 6-chloro-7-methyl in the target. Methyl groups may enhance lipophilicity, while chlorine introduces polarizability.

- Pharmacokinetics: The acetylaminophenyl group in 879579-24-5 could improve water solubility, whereas the target’s tert-butyl may prioritize membrane permeability.

Heterocyclic Carboxamides with Varied Cores ()

Compounds such as 312621-03-7 (5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)nicotinamide) and 617696-66-9 (methyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate) highlight structural diversity in carboxamide design:

- Core Heteroatoms : Benzothiadiazole (sulfur/nitrogen) vs. benzoxazole (oxygen/nitrogen) in the target. Sulfur-containing cores may exhibit distinct electronic profiles and redox reactivity.

- Biological Implications : Bromine and ethyl groups in these analogues could enhance halogen bonding or steric effects, diverging from the target’s chloro/tert-butyl strategy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.